Tebufelone
説明
Tebufelone is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the di-tert-butylphenol class. It was initially developed by Procter & Gamble Co. This compound is known for its potent anti-inflammatory, analgesic, and anti-pyretic properties. It functions as a selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), enzymes that play key roles in the biosynthesis of eicosanoids, which are pro-inflammatory lipid mediators .
準備方法
Tebufelone is synthesized through a series of chemical reactions involving the di-tert-butylphenol scaffold. The synthetic route typically involves the incorporation of a carbonyl group and the elongation of the alkyl chain. The reaction conditions often include the use of strong bases and organic solvents to facilitate the formation of the desired product . Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets pharmaceutical standards .
化学反応の分析
Tebufelone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols .
科学的研究の応用
Tebufelone has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the inhibition of COX-2 and 5-LO enzymes. In biology, this compound is used to investigate the role of eicosanoids in inflammation and cancer. In medicine, it has been explored as a potential therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis and osteoarthritis . Additionally, this compound has shown promise in preclinical studies as a cytostatic agent for cancer treatment .
作用機序
Tebufelone exerts its effects by selectively inhibiting the activity of COX-2 and 5-LO enzymes. These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation and pain. By blocking the activity of these enzymes, this compound reduces the production of these pro-inflammatory mediators, thereby alleviating inflammation and pain . The molecular targets of this compound include the active sites of COX-2 and 5-LO, where it binds and inhibits their catalytic activity .
類似化合物との比較
Tebufelone is unique among NSAIDs due to its dual inhibitory activity against both COX-2 and 5-LO enzymes. Similar compounds include indomethacin, which is a potent COX inhibitor, and RG-5901, which is a selective 5-LO inhibitor. this compound is more potent as a COX inhibitor compared to indomethacin and less potent as a 5-LO inhibitor compared to RG-5901 . Other structurally related compounds under development include E-5110 and KME-4, which also belong to the di-tert-butylphenol class and exhibit similar inhibitory activities .
生物活性
Tebufelone, a member of the di-tert-butylphenol (DTBP) class, is a novel nonsteroidal anti-inflammatory drug (NSAID) recognized for its potent anti-inflammatory, analgesic, and antipyretic properties. This compound has garnered interest due to its dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the biosynthesis of inflammatory mediators.
This compound primarily exerts its biological effects through the inhibition of arachidonic acid (AA) metabolism. It effectively inhibits the formation of prostaglandins (PGE2), a key mediator in pain and inflammation, with notable potency:
- Inhibition Potency :
- IC50 for PGE2 in isolated enzyme preparations: 1.5 µM
- IC50 in rat peritoneal macrophages: 0.02 µM
- IC50 in human whole blood: 0.08 µM
Additionally, this compound inhibits leukotriene formation, albeit with lower potency compared to COX inhibition:
- Inhibition Potency :
- IC50 for leukotrienes in rat macrophages: 20 µM
- IC50 in human whole blood: 22 µM
This dual inhibition mechanism is believed to contribute to its efficacy and safety profile compared to traditional NSAIDs, which often target only COX pathways.
Comparative Efficacy
In comparative studies, this compound has demonstrated superior COX inhibition compared to indomethacin while showing similar efficacy to other DTBP derivatives. The following table summarizes its comparative potency against other compounds:
Compound | COX Inhibition IC50 (µM) | LOX Inhibition IC50 (µM) |
---|---|---|
This compound | 1.5 | 20 |
Indomethacin | 10 | Not specified |
RG-5901 | Not specified | 15 |
Case Study: Analgesic and Antipyretic Effects
A randomized double-blind study involving 120 healthy males assessed the analgesic and antipyretic effects of this compound. Participants received either this compound or aspirin (ASA) at various dosages. Key findings include:
- Dosage Effects :
- 100 mg & 200 mg this compound : Onset characteristics similar to 650 mg ASA.
- 50 mg this compound : Slower onset but prolonged temperature suppression compared to ASA.
These results underscore the potential of this compound as an effective alternative to conventional NSAIDs.
Safety Profile
The safety profile of this compound is noteworthy, particularly its gastrointestinal tolerability compared to traditional NSAIDs. The dual inhibition of COX-2 and LOX pathways may mitigate common side effects associated with NSAID use, such as gastrointestinal irritation.
Research Findings
Recent studies have explored structural modifications to enhance the efficacy of this compound analogs. For instance, the introduction of methylene spacers in para-carborane analogs has shown improved anticancer activity against HT29 colon adenocarcinoma cells, indicating potential applications beyond inflammation management.
Summary of Findings
- Anti-inflammatory Activity : Potent inhibition of PGE2 and leukotrienes.
- Analgesic Effects : Comparable efficacy to ASA with a favorable onset profile.
- Safety : Reduced gastrointestinal side effects due to selective COX-2 inhibition.
特性
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)hex-5-yn-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-8-9-10-11-17(21)14-12-15(19(2,3)4)18(22)16(13-14)20(5,6)7/h1,12-13,22H,9-11H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXUEUKVDMWSKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149818 | |
Record name | Tebufelone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112018-00-5 | |
Record name | Tebufelone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112018-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tebufelone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tebufelone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEBUFELONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O048K9ZFHO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。